molecular formula C13H17N3OS B12480298 3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12480298
M. Wt: 263.36 g/mol
InChI Key: YZLLBGXYIYBYKJ-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide typically involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halo ketone and subsequent cyclization to form the thieno[2,3-b]pyridine core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in an appropriate solvent.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidative dimerization products.

    Substitution: N-substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-propyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C13H17N3OS/c1-4-5-15-12(17)11-10(14)9-7(2)6-8(3)16-13(9)18-11/h6H,4-5,14H2,1-3H3,(H,15,17)

InChI Key

YZLLBGXYIYBYKJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)N

Origin of Product

United States

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